3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a carboxamide functional group. The presence of chlorine atoms and an ethylphenyl group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of benzothiophene derivatives followed by amide formation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amide formation can be achieved using reagents like ethylamine under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-(2-ethylphenyl)-2-methoxybenzamide
- 3,6-dichloro-N-(2-ethylphenyl)-1,2,4-triazin-5-amine
Uniqueness
Compared to similar compounds, 3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique chemical and biological properties. The presence of the carboxamide group also enhances its potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
CAS No. |
332156-52-2 |
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Molecular Formula |
C17H13Cl2NOS |
Molecular Weight |
350.3g/mol |
IUPAC Name |
3,6-dichloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NOS/c1-2-10-5-3-4-6-13(10)20-17(21)16-15(19)12-8-7-11(18)9-14(12)22-16/h3-9H,2H2,1H3,(H,20,21) |
InChI Key |
COSUZQCWVJCKLS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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